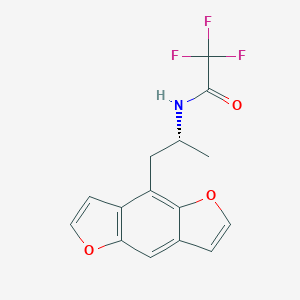

(R)-Dragonfly N-Trifluoroacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-N-[(2R)-1-furo[2,3-f][1]benzofuran-4-ylpropan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO3/c1-8(19-14(20)15(16,17)18)6-11-10-3-5-21-12(10)7-9-2-4-22-13(9)11/h2-5,7-8H,6H2,1H3,(H,19,20)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFRAEFKSDEAJF-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C2C(=CC3=C1C=CO3)C=CO2)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=C2C(=CC3=C1C=CO3)C=CO2)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R Dragonfly N Trifluoroacetamide and Its Analogs

Enantiospecific Synthetic Routes to Chiral Phenethylamine (B48288) Derivatives

Chiral phenethylamines are crucial structural motifs found in a vast array of biologically active compounds and pharmaceuticals. mdpi.comresearchgate.net Their synthesis, particularly in an enantiomerically pure form, is a significant focus of modern organic chemistry. The ability of these molecules to cross the blood-brain barrier makes them especially important in medicinal chemistry. researchgate.net

Asymmetric Construction of the Chiral Center

The creation of the stereogenic center in chiral phenethylamines can be achieved through several sophisticated methods, with asymmetric hydrogenation being one of the most direct and efficient strategies. mdpi.comnih.gov

Asymmetric Hydrogenation: This method offers high atom economy and is considered a sustainable, "green" approach to obtaining optically active amines. mdpi.comnih.gov Transition metal-catalyzed asymmetric hydrogenation of prochiral imines is a powerful tool for preparing α-chiral amines. mdpi.comnih.gov Iridium (Ir) and Ruthenium (Ru) complexes with chiral ligands have shown exceptional performance. For instance, chiral iridium catalysts have been developed that are highly efficient for the asymmetric hydrogenation of various imines, producing chiral amines with high yields and enantioselectivities. researchgate.netmaps.org The challenge lies in the catalyst's ability to distinguish between the two sides of the imine, and highly efficient catalysts have been developed by precisely adjusting the chiral pocket of the metal complex. researchgate.net

Chiral Auxiliaries: Another established method involves the use of chiral auxiliaries, such as the readily available and inexpensive (R)- or (S)-1-phenylethylamine (α-PEA). nih.gov This approach allows for the diastereoselective synthesis of target molecules, where the chiral auxiliary is later removed. nih.gov For example, chiral N-methyl-4-phenyl-1,3-oxazolidines, derived from amino alcohols, can react with Grignard reagents to produce chiral 1-alkyl-2-phenylethylamines after a subsequent hydrogenolysis step. nih.govnih.gov

Other Methodologies: Several other techniques have been developed for the asymmetric synthesis of 2-arylethylamines. These include:

Organocatalysis: Using small organic molecules as catalysts, such as those derived from proline or cinchona alkaloids, to induce chirality. researchgate.net

Phase-Transfer Catalysis: Employing chiral phase-transfer catalysts, like simplified Maruoka catalysts derived from binaphthyl ammonium (B1175870) derivatives, for the asymmetric alkylation of imine substrates. researchgate.net

Enzymatic Catalysis: Utilizing enzymes to perform highly selective transformations. researchgate.net

Chiral Pool Synthesis: Starting from an enantiomerically pure natural product, such as the amino acid (S)-serine, and converting it through a series of chemical steps to the desired chiral product. nih.gov

| Catalyst Type | Substrate | Key Features | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Iridium/(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | Efficient hydrogenation of various N-alkyl imines. | Up to 90% ee | mdpi.com |

| Chiral Iridium Spiro PAP Ligand | Dialkyl imines | Effective for challenging dialkyl imines with similar substituents. | High yield and enantioselectivity | researchgate.net |

| Ru/TsDPEN | Quinolines | Highly efficient for asymmetric transfer hydrogenation. | High enantioselectivity | maps.org |

| Cinchona Alkaloid Derivative | tert-Butyl glycinate–benzophenone Schiff base | Asymmetric phase-transfer catalyzed alkylation. | Not specified | researchgate.net |

Selective N-Trifluoroacetylation in Multistep Organic Synthesis

The trifluoroacetyl group serves as a common and effective protecting group for amines in multistep synthesis due to its stability and specific cleavage conditions. youtube.com Selective N-trifluoroacetylation involves the reaction of a primary or secondary amine with a suitable trifluoroacetylating agent.

The choice of reagent is crucial for achieving high yields and selectivity. Common reagents include:

Trifluoroacetic Anhydride (B1165640) (TFAA): A powerful and widely used reagent for this transformation.

S-Ethyl Trifluorothioacetate: A classic reagent for trifluoroacetylation.

Trifluoroacetyl Triflate (TFAT): A highly effective reagent for trifluoroacylating various nucleophiles, including amines. youtube.com

S-Dodecyltrifluorothioacetate: A non-odoriferous reagent that provides good yields of N-trifluoroacetyl derivatives of amino acids under aqueous conditions. youtube.com

The reaction is typically performed in an inert solvent in the presence of a base to neutralize the acid byproduct. The stability of the N-trifluoroacetyl group allows for subsequent chemical modifications on other parts of the molecule without affecting the protected amine.

| Reagent | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Trifluoroacetic Anhydride (TFAA) | Inert solvent (e.g., DCM), often with a base (e.g., triethylamine) | Highly reactive, readily available. | General Knowledge |

| Trifluoroacetyl Triflate (TFAT) | Reaction with various nucleophiles. | High efficacy. | youtube.com |

| S-Dodecyltrifluorothioacetate | Aqueous conditions | Operationally simple, non-odoriferous. | youtube.com |

Synthesis of Conformationally Restricted Benzodifuran and Tetrahydrobenzodifuran Systems

The "Dragonfly" structure is characterized by a conformationally restricted phenethylamine skeleton where the methoxy (B1213986) groups typical of many hallucinogens are incorporated into furan (B31954) or dihydrofuran rings. youtube.com The core of these molecules is either a benzo[1,2-b:4,5-b']difuran system or its partially saturated 2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran counterpart. youtube.com The synthesis of these tricyclic systems is a key challenge in accessing these analogs.

A common synthetic strategy begins with hydroquinone (B1673460) or a similar precursor. rsc.org A multi-step sequence is employed to construct the fused furan rings. For instance, the synthesis of the tetrahydrobenzodifuran intermediate can be achieved through the double alkylation of hydroquinone with a suitable reagent like ethylene (B1197577) chlorobromide, followed by ring-closing reactions. rsc.org One reported method involves a lithium-halogen exchange on a dibrominated intermediate, which leads to a spontaneous cyclization to form the two five-membered dihydrofuran rings. rsc.org

The synthesis of the fully aromatic benzodifuran ("Dragonfly") core often proceeds from the tetrahydrobenzodifuran ("FLY") intermediate. rsc.org This is achieved through an aromatization step. A common reagent for this dehydrogenation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which is a powerful oxidizing agent capable of converting the dihydrofuran rings into aromatic furan rings, thereby extending the conjugated system. rsc.org

Once the desired benzodifuran or tetrahydrobenzodifuran core is synthesized, further functionalization is required to introduce the aminopropyl side chain. This can be accomplished through methods such as a Vilsmeier-Haack or Rieche formylation to install an aldehyde group on the central benzene (B151609) ring. rsc.org This aldehyde can then be converted to a nitrostyrene (B7858105) via condensation with nitroethane, which is subsequently reduced using a reducing agent like lithium aluminum hydride (LAH) to yield the final aminopropane side chain. rsc.org

Radiosynthesis Applications of N-Trifluoroacetylated Precursors

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes molecules labeled with short-lived positron-emitting radionuclides, such as Fluorine-18 (¹⁸F). The relatively long half-life of ¹⁸F (109.77 minutes) allows for complex, multi-step radiosyntheses and transportation to imaging facilities.

N-trifluoroacetylated derivatives serve as excellent precursors for late-stage radiofluorination. The trifluoroacetyl group protects the amine functionality during the synthesis of the complex molecular scaffold. For radiosynthesis, this protecting group can be removed under specific conditions, or the precursor can be designed for direct labeling.

A key advantage of using such precursors is the ability to perform the radiolabeling step as late as possible in the synthetic sequence to maximize the radiochemical yield of the final product. For example, a common strategy for introducing ¹⁸F is through nucleophilic substitution. A precursor molecule is synthesized with a good leaving group (e.g., tosylate, mesylate, or triflate) at the desired position. This precursor is then reacted with [¹⁸F]fluoride, which displaces the leaving group to incorporate the radionuclide. rsc.org

Specifically, N-trifluoroacetylated precursors have been used in the synthesis of ¹⁸F-labeled radiopharmaceuticals. For instance, the preparation of 6-[¹⁸F]fluoro-L-dopa has been achieved using an N-[trifluoroacetyl]-protected organomercury precursor, which reacts with [¹⁸F]-labeled acetylhypofluorite. rsc.org This highlights the utility of the trifluoroacetyl group in facilitating the synthesis of complex radiolabeled molecules for PET imaging.

Stereochemical Characterization and Conformational Analysis of R Dragonfly N Trifluoroacetamide

Elucidation of Amide Conformations: E- and Z-Isomerism

The rotational barrier around the amide C-N bond in (R)-Dragonfly N-Trifluoroacetamide leads to the existence of two distinct conformers, known as E- and Z-isomers. In solution, these isomers are in equilibrium, and their relative populations are influenced by steric and electronic factors. The trifluoroacetyl group is a key player in determining this equilibrium.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for observing and quantifying the E/Z isomerism. In the ¹H NMR spectrum, separate sets of signals are typically observed for the major (E-) and minor (Z-) conformers. The chemical shift differences between the protons of the two isomers provide valuable information about their respective environments. The ratio of the integrated intensities of these signals allows for the determination of the equilibrium constant and the free energy difference between the E and Z forms.

For trifluoroacetamide (B147638) derivatives, the E-conformer is generally favored due to the steric bulk of the trifluoromethyl (CF₃) group. In the E-isomer, the CF₃ group is positioned trans to the substituent on the nitrogen atom, which minimizes steric hindrance. Conversely, in the Z-isomer, the CF₃ group is cis to the nitrogen substituent, leading to greater steric repulsion and a higher energy state.

| Isomer | Relative Orientation | Steric Interaction | Predicted Stability |

| E-isomer | CF₃ group is trans to the N-substituent | Minimized | More stable (major conformer) |

| Z-isomer | CF₃ group is cis to the N-substituent | Increased | Less stable (minor conformer) |

Application of Through-Space ¹H–¹⁹F Spin–Spin Couplings (TSCs) in Stereochemical Assignment

A key technique for the unambiguous assignment of the E- and Z-isomers is the measurement of through-space ¹H–¹⁹F spin–spin couplings (TSCs). chemicalbook.com Unlike through-bond couplings that occur over a few covalent bonds, TSCs arise from the spatial proximity of nuclei. When a proton and a fluorine atom are close in space (typically within the sum of their van der Waals radii), a measurable coupling interaction can be observed.

In the context of this compound, a TSC is expected between the fluorine atoms of the CF₃ group and the protons on the carbon atom adjacent to the nitrogen. In the Z-isomer, one of the methylene (B1212753) protons is held in close proximity to the CF₃ group, resulting in a detectable ¹H–¹⁹F coupling. This coupling manifests as a fine splitting of the proton signal in the ¹H NMR spectrum. In contrast, in the more stable E-isomer, the protons are spatially distant from the CF₃ group, and therefore, no significant TSC is observed. The detection of this coupling is a definitive marker for the Z-conformer. chemicalbook.com

| NMR Parameter | Observation in Z-isomer | Observation in E-isomer | Significance |

| ¹H–¹⁹F TSC | Present for a specific proton | Absent or negligible | Unambiguous assignment of the minor Z-conformer |

Utilization of 1D and 2D Heteronuclear Overhauser Spectroscopy (HOESY)

Heteronuclear Overhauser Effect Spectroscopy (HOESY) is another powerful NMR technique used to confirm the spatial relationships between different types of nuclei, in this case, ¹H and ¹⁹F. chemicalbook.comjeolusa.com The Overhauser effect is the change in the intensity of an NMR signal of a nucleus when the NMR signal of a nearby nucleus is saturated. This effect is distance-dependent, with stronger effects observed for nuclei that are closer in space.

In a 2D HOESY experiment on this compound, cross-peaks are observed between the fluorine nuclei of the CF₃ group and the protons that are spatially close to them. For the minor Z-isomer, a clear HOESY cross-peak is expected between the ¹⁹F signal of the CF₃ group and the signal of the nearby proton. jeolusa.com This observation provides direct evidence for the through-space proximity of these nuclei and corroborates the assignment made using TSCs. chemicalbook.com For the major E-isomer, no such cross-peak would be anticipated, further solidifying the conformational assignment. 1D HOESY experiments can also be performed by selectively irradiating a specific proton or fluorine resonance and observing the enhancement of the other nucleus.

Computational Chemistry Approaches to Conformational Preferences

Computational chemistry provides valuable insights into the conformational preferences of molecules and complements experimental data. chemicalbook.comhoffmanchemicals.commerckmillipore.com Methods such as Density Functional Theory (DFT) are used to calculate the energies of different conformers and predict their relative stabilities. merckmillipore.com

For this compound, computational models can be built for both the E- and Z-isomers. The geometries of these isomers are optimized to find the lowest energy structures. The calculated energy difference between the E and Z conformers can then be compared with the experimental values obtained from NMR integration. These calculations typically confirm that the E-isomer is indeed the more stable conformer, consistent with experimental observations. chemicalbook.com

Chemical Reactivity and Derivatization Strategies Involving the N Trifluoroacetamide Moiety

Role as a Protecting Group in Complex Organic Synthesis

The N-trifluoroacetamide (Tfa) group, a key feature of (R)-Dragonfly N-Trifluoroacetamide, serves as an effective protecting group for primary and secondary amines in the intricate processes of organic synthesis. guidechem.comgoogle.com Its utility is particularly notable in solid-phase peptide synthesis (SPPS), where the protection of the N-terminal amino group is crucial. google.com The Tfa group offers a unique combination of stability under certain conditions and ease of removal under others, making it a valuable tool for chemists. guidechem.comgoogle.com

The primary advantage of the trifluoroacetamide (B147638) group lies in its lability under specific, mild conditions, which allows for selective deprotection without affecting other sensitive functional groups within a complex molecule. guidechem.comnih.gov Deprotection can be achieved through various methods, including the use of sodium borohydride (B1222165) in a mixed solvent system of tetrahydrofuran (B95107) and ethanol, which has been shown to yield the desired product in high purity. google.com Other deprotection strategies include treatment with dilute aqueous base (e.g., NaOH or LiOH), ammonia (B1221849) in methanol (B129727), or potassium carbonate in methanol and water. guidechem.com This versatility in removal makes the Tfa group orthogonal to many other protecting groups commonly used in multi-step syntheses. nih.gov

In the context of synthesizing complex molecules, the N-trifluoroacetamide can be introduced by reacting an amine with trifluoroacetic anhydride (B1165640) or other trifluoroacetylating agents. researchgate.netgoogle.com A novel method for the trifluoroacetylation of amines involves the use of trifluoroacetic acid in the presence of trichloromethylchloroformate and triethylamine, which proceeds under mild conditions. google.com

The following table summarizes various deprotection methods for the N-trifluoroacetamide group:

| Reagent(s) | Solvent(s) | Conditions | Reference(s) |

| Sodium Borohydride (NaBH4) | Tetrahydrofuran (THF) / Ethanol (EtOH) | - | google.com |

| Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) | Water or Ethanol/Water | 0.1-0.2 M concentration | guidechem.com |

| Potassium Carbonate (K2CO3) or Sodium Carbonate (Na2CO3) | Methanol (MeOH) / Water (H2O) | Room Temperature | guidechem.com |

| Ammonia (NH3) | Methanol (MeOH) | - | guidechem.com |

| Hydrochloric Acid (HCl) | Methanol (MeOH) | - | guidechem.com |

Trifluoroacetylation for Enhanced Analytical Characterization of Amine-Containing Compounds

Trifluoroacetylation, the process of introducing a trifluoroacetyl group onto a molecule, is a widely used derivatization technique to improve the analytical characteristics of amine-containing compounds, particularly for gas chromatography-mass spectrometry (GC-MS). shimadzu.commdpi.com The introduction of the trifluoroacetyl group, as seen in this compound, enhances the volatility and thermal stability of the analyte, while reducing its polarity. mdpi.com This leads to improved chromatographic peak shape, better separation from other components in a mixture, and increased sensitivity of detection. mdpi.com

The halogenated acyl group enhances the electron affinity of the derivative, which can lead to very specific fragmentation patterns in mass spectrometry, aiding in the structural elucidation of the analyte. mdpi.com Trifluoroacetic anhydride is a common reagent for this purpose due to its high reactivity. mdpi.com

On-Column Derivatization Techniques for Gas Chromatography-Mass Spectrometry (GC-MS)

On-column derivatization is an advanced technique that streamlines the analytical process by performing the derivatization reaction directly within the gas chromatograph's injection port or at the head of the capillary column. shimadzu.comshimadzu.eu This method significantly reduces sample preparation time and potential for sample loss or contamination that can occur during offline derivatization procedures. shimadzu.com

In this technique, the sample and a derivatizing agent, such as N-methyl-bis-trifluoroacetamide (MBTFA), are injected sequentially into the GC system. shimadzu.comshimadzu.eu The high temperature of the injection port facilitates a rapid reaction between the derivatizing agent and the amine-containing analytes. shimadzu.com The resulting trifluoroacetylated derivatives are then separated on the GC column and detected by the mass spectrometer. shimadzu.eu This approach has been successfully applied to the analysis of various amines, simplifying the workflow and improving analytical efficiency and sensitivity. shimadzu.eu

The steps for on-column derivatization are as follows:

The derivatizing agent (e.g., MBTFA) and the analytical sample are drawn into the syringe, separated by an air bubble. shimadzu.com

The sample is injected into the hot injection port, where it vaporizes and is introduced into the capillary column. shimadzu.com

After a short delay to allow the analytes to enter the column, the derivatizing reagent is injected. shimadzu.com

The derivatizing agent overtakes the analytes on the column, and the derivatization reaction occurs in-situ. shimadzu.com

The derivatized analytes are then separated and analyzed by GC-MS. shimadzu.com

Applications in Metabolomic Profiling

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, often requires derivatization to analyze a wide range of compounds by GC-MS. frontiersin.orgmdpi.com Many metabolites, including amino acids and certain lipids, are not sufficiently volatile or stable for direct GC-MS analysis. frontiersin.org

Trifluoroacetylation is a valuable tool in metabolomic profiling for the derivatization of amine- and hydroxyl-containing metabolites. nih.govnih.gov By converting these functional groups into their trifluoroacetyl derivatives, their volatility is increased, enabling their separation and detection by GC-MS. frontiersin.org This allows for the comprehensive profiling of a larger portion of the metabolome. For instance, studies have used metabolomic approaches to investigate the effects of various substances on the metabolic profiles of cells and organisms, where derivatization is a key step in the analytical workflow. nih.govmdpi.com The application of trifluoroacetylation in metabolomics helps in identifying and quantifying a broad spectrum of metabolites, providing insights into cellular metabolism and its response to external stimuli. mdpi.com

Biological and Pharmacological Research Applications of R Dragonfly N Trifluoroacetamide Analogs

Receptor Binding and Activation Studies (e.g., 5-HT2A/2C Receptor Systems)

Analogs of (R)-Dragonfly N-Trifluoroacetamide, particularly the benzodifuran ("DragonFLY") compounds, have been subjects of significant research interest due to their potent interactions with serotonin (B10506) receptor systems. These compounds were initially designed to investigate the active binding conformation of phenylalkylamine hallucinogens at the 5-HT2A receptor. nih.gov The 5-HT2A receptor is considered the primary site of action for many serotonergic hallucinogens. nih.gov

Research has demonstrated that the in vivo potency of 2,5-dimethoxyphenylalkylamines is significantly enhanced when the methoxy (B1213986) groups are incorporated into aromatic furan (B31954) rings, as seen in the "DragonFLY" analogs. nih.gov One prominent example, DOB-DFLY, the benzodifuranyl analog of DOB, exhibits sub-nanomolar affinity for the human 5-HT2A receptor, with a reported Ki value of 0.04 nM. nih.gov In animal studies, DOB-DFLY was found to be significantly more potent than its parent compound, DOB, in inducing the head-twitch response (HTR) in mice, a behavioral proxy for 5-HT2A receptor activation. nih.gov The potency of DOB-DFLY in this assay approaches that of LSD. nih.gov

The activation of 5-HT2A and 5-HT2C receptors is a critical area of study in neuropsychopharmacology. Psychedelic drugs that act as 5-HT2A receptor agonists have shown potential as treatments for psychiatric conditions like obsessive-compulsive disorder. nih.gov Studies have confirmed that 5-HT2A receptor agonism is a mechanism for reducing compulsive-like behaviors in animal models. nih.gov Furthermore, the stimulation of 5-HT2A/2C receptors has been shown to regulate the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus and neocortex, suggesting a role in synaptic plasticity. nih.gov

Table 1: Potency of Selected Phenylalkylamine Analogs in Inducing Head-Twitch Response (HTR) in Mice

| Compound | ED₅₀ (nmol/kg) |

| DOB | Data Not Available |

| DOB-DFLY | 204.8 |

| LSD | 132.8 |

Data sourced from Halberstadt and Geyer (2013), as cited in nih.gov.

Evaluation of Biological Activity Profiles of Trifluoroacetamide (B147638) Derivatives

Trifluoroacetamide derivatives have been explored for their potential as antimicrobial and antifungal agents. Studies have investigated heterocyclic trifluoroacetamides and found that while some parent amines like 4-aminomorpholine (B145821) and 2-aminobenzimidazole (B67599) showed activity against Gram-positive and Gram-negative bacteria and mycetes, the corresponding trifluoroacetamide derivatives were often less active in this regard. nih.gov However, other research into polyaromatic N-trifluoroacetyl derivatives revealed selective antimycoplasmal activity in a number of the tested compounds. nih.gov

More targeted studies have also been conducted. For example, N-benzyl-2,2,2-trifluoroacetamide has been synthesized and evaluated for its antimicrobial properties, with results indicating potential for use as a therapeutic agent against pathogenic bacteria. researchgate.net The introduction of a trifluoromethyl group is a strategy often employed in medicinal chemistry to enhance biological activity.

Flavonoids, another class of natural compounds, are also well-studied for their antifungal properties, with research focusing on their modes of action and potential for synergistic use with existing drugs. nih.govresearchgate.net While distinct from trifluoroacetamides, this research highlights the ongoing search for novel antimicrobial and antifungal agents from diverse chemical classes.

The inclusion of fluorine-containing groups, such as the trifluoromethyl group, in molecules is a well-established strategy in the development of anticancer drugs. nih.gov This is because fluorine can enhance properties like lipophilicity and metabolic stability, potentially improving a compound's pharmacological profile. nih.gov

Several studies have demonstrated the anticancer potential of trifluoroacetamide and related derivatives. For instance, a series of new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. nih.gov One of the synthesized compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b), was identified as being the most active among the series. nih.gov

Other research has focused on different classes of acetamides. A novel chloroacetamide derivative, UPR1376, was found to irreversibly inhibit FGFR1 phosphorylation and showed anti-proliferative activity in FGFR1-amplified lung cancer cell lines. frontiersin.org Additionally, novel fluoroquinolone analogs derived from ciprofloxacin (B1669076) hydrazide have demonstrated significant cytotoxicity against various cancer cell lines, with IC₅₀ values substantially lower than the established anticancer drug Etoposide. news-medical.net These compounds were designed to inhibit the Topoisomerase II enzyme, a key target in cancer therapy. news-medical.net The anticancer activities of such derivatives are often based on mechanisms like inducing cell cycle arrest and apoptosis. nih.gov

Table 2: Anticancer Activity of Selected Fluoroquinolone Derivatives

| Compound | Mean GI₅₀ (µM) | CC₅₀ in Vero Cells (µM) |

| Etoposide | >100 | Not Reported |

| Derivative I | 9.06 | 349.03 |

Data indicates the mean growth inhibition across NCI-60 cell lines and cytotoxicity in normal Vero cells. Sourced from news-medical.net.

Enzyme inhibition is a key strategy in the development of anti-parasitic drugs. Cruzain, the major cysteine protease of Trypanosoma cruzi (the parasite that causes Chagas disease), is a validated drug target because it is essential for the parasite's life cycle, including nutrition, differentiation, and host cell invasion. nih.gov Research efforts have focused on identifying potent and selective inhibitors of this enzyme. While not directly involving this compound, the principles of targeting cruzain are relevant to the broader field of enzyme inhibition by novel chemical entities.

Another important target in parasites is the proteasome. Inhibition of parasite-specific proteasome activity has been shown to be the mechanism driving the anti-parasitic effects of certain compounds against T. cruzi and Leishmania species. nih.gov Researchers have identified compounds that selectively inhibit the parasite proteasome without affecting the human equivalent, demonstrating a promising therapeutic window. nih.gov This selective inhibition correlates with the compounds' potency in parasite growth inhibition assays. nih.gov

Modulation of Biological Pathways by Fluorinated Amides

The incorporation of fluorine into amides and other organic molecules is a powerful strategy in medicinal chemistry to modulate their biological properties. acs.org The strong electron-withdrawing nature of fluorine can significantly alter a molecule's pKa, conformation, membrane permeability, metabolic pathways, and pharmacokinetic profile. nih.govnih.gov

Fluorination can lead to improved drug-like properties. For example, the strategic placement of a fluorine atom in certain amide-containing molecules has been shown to enhance permeability and oral bioavailability while maintaining the desired potency on the biological target. nih.gov In one study, the introduction of a single fluorine atom into a pentacyclic core resulted in improved solubility and in vivo clearance, leading to significantly better oral exposure in rats. nih.gov

The unique properties of the C-F bond, which is stronger than a C-H bond, can also increase the metabolic stability of a molecule by making it less susceptible to degradation by enzymes. nih.gov Fluorinated amides are recognized as important motifs in a variety of biologically active molecules and are valuable building blocks in the development of new pharmaceuticals. acs.org The "fluoride effect," where the fluoride (B91410) anion can participate in hydrogen bonding, has also been observed to influence the reactivity and selectivity of chemical reactions involving hydroxyl groups, further highlighting the unique chemical properties that fluorine imparts. acs.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of the Trifluoromethyl Group on Pharmacokinetic and Pharmacodynamic Relevant Properties

Influence on Lipophilicity

Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), is a crucial parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME). The trifluoromethyl group is one of the most lipophilic substituents and is frequently used to increase the lipophilicity of drug molecules to improve biodistribution. researchgate.net Generally, the presence of a -CF₃ group increases a molecule's lipophilicity, as indicated by a positive Hansch π value of +0.88. mdpi.com This increased lipophilicity can enhance the ability of a compound to cross cellular membranes, including the blood-brain barrier. mdpi.comnih.gov

| Functional Group | Hansch π Value | Reference |

|---|---|---|

| -CH₃ (Methyl) | +0.56 | figshare.com |

| -Cl (Chloro) | +0.71 | researchgate.net |

| -CF₃ (Trifluoromethyl) | +0.88 | mdpi.com |

Role in Metabolic Stability and Enzyme Interaction

The trifluoromethyl group is renowned for enhancing the metabolic stability of pharmaceuticals. mdpi.comnih.gov This is primarily due to the high strength of the carbon-fluorine (C-F) bond, which has a bond dissociation energy of approximately 485 kJ/mol, compared to 414 kJ/mol for a carbon-hydrogen (C-H) bond. mdpi.com This inherent strength makes the -CF₃ group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes, a common route of drug degradation. mdpi.comnih.gov

By replacing a metabolically vulnerable group (like a methyl group) with a -CF₃ group, medicinal chemists can block a "metabolic hotspot," thereby increasing the compound's half-life and bioavailability. nih.govnih.gov Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of adjacent functional groups. researchgate.net In the case of the N-trifluoroacetamide, this effect decreases the basicity of the amine nitrogen and can reduce its ability to act as a hydrogen bond acceptor, which may diminish its interaction with metabolic enzymes. researchgate.netmdpi.com Studies on picornavirus inhibitors demonstrated that substituting a methyl group with a trifluoromethyl group on an oxadiazole ring provided a "global" protective effect, reducing metabolism not only at the site of substitution but at other positions on the molecule as well. nih.gov

Effects on Molecular Conformation and Protein Binding Affinity

The introduction of a trifluoromethyl group can significantly impact a molecule's interaction with its biological target, such as a receptor or enzyme. nih.govnih.gov The -CF₃ group is larger than a methyl group and can enhance binding affinity and selectivity through improved hydrophobic interactions within the binding pocket. nih.gov Its high electronegativity can also lead to favorable electrostatic interactions, including dipole-dipole interactions and halogen bonding, with receptor residues. nih.govmdpi.com

The trifluoromethyl group's influence can alter the conformation of the ligand, which in turn affects how it fits into the binding site. researchgate.net In some cases, replacing a methyl group with a trifluoromethyl group can switch a ligand's functional behavior from an agonist to an antagonist by forcing a change in the receptor's conformation upon binding. nih.gov For ligands targeting the serotonin (B10506) 5-HT₂A receptor, the primary target of Dragonfly compounds, specific interactions are crucial for high-affinity binding. mdma.chnih.gov The trifluoromethyl group in (R)-Dragonfly N-Trifluoroacetamide, as part of the N-acetyl group, modifies the electronic and steric profile of the amine side chain, which is a critical pharmacophoric element for interaction with the 5-HT₂A receptor.

Stereochemical Effects on Biological Potency and Selectivity

Chirality plays a pivotal role in pharmacology, as the different enantiomers of a chiral drug can exhibit distinct pharmacodynamic and pharmacokinetic properties. researchgate.net Biological systems, being chiral themselves, often interact differently with each enantiomer. Typically, one enantiomer, the eutomer, is responsible for the desired pharmacological activity, while the other, the distomer, may be less active or contribute to off-target effects. researchgate.net

For many hallucinogenic phenethylamines and their analogs, biological activity resides predominantly in the (R)-enantiomer. mdma.ch It is expected that the (R)-enantiomer of a Dragonfly compound would exhibit approximately twice the potency of the racemic mixture. mdma.ch This stereoselectivity arises from the specific three-dimensional arrangement of functional groups required for optimal interaction with the binding site of the 5-HT₂A receptor. The (R)-configuration positions the aminopropane side chain in a spatial orientation that allows for a more favorable and higher-affinity interaction with key residues in the receptor's binding pocket, leading to enhanced potency and efficacy.

Analysis of Conformational Restriction in Benzodifuran Scaffolds

A key structural feature of the Dragonfly series of compounds is the rigid benzodifuran nucleus. This scaffold is a conformationally restricted analog of the more flexible 2,5-dimethoxyphenylalkylamine hallucinogens, such as 2,5-dimethoxy-4-bromoamphetamine (DOB). nih.govnih.gov The strategy of creating rigid analogues is a powerful tool in drug design to probe the bioactive conformation of a ligand—that is, the specific shape it adopts when binding to its receptor. nih.gov

By incorporating the two methoxy (B1213986) groups of the parent phenethylamine (B48288) into dihydrofuran or furan (B31954) rings, the rotational freedom of these groups is eliminated. mdma.chnih.gov This pre-organizes the molecule into a conformation that may be more favorable for binding, potentially increasing potency and selectivity.

Enhanced Potency through Rigid Analogues

Research has consistently shown that constraining the structure of 2,5-dimethoxyphenylalkylamines by forming a benzodifuran ring system leads to a significant increase in potency at the 5-HT₂A receptor. nih.govnih.gov For example, 1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane (Bromo-DragonFLY or DOB-DFLY), the fully aromatic rigid analog of DOB, is substantially more potent than DOB itself. mdma.chnih.gov

This enhancement in potency is thought to be due to the benzodifuran scaffold locking the ether oxygen lone pairs in an optimal orientation for forming hydrogen bonds with key residues, possibly serines, within the 5-HT₂A receptor binding site. mdma.ch In the flexible parent compounds, the molecule must expend energy to adopt this specific conformation, whereas the rigid analog is already fixed in a high-affinity state. This principle highlights the pharmacological advantage of using conformationally restricted scaffolds in ligand design.

| Compound | Structure Type | ED₅₀ (μmol/kg) | Reference |

|---|---|---|---|

| 2,5-dimethoxy-4-bromoamphetamine (DOB) | Flexible Phenylalkylamine | 0.75 | nih.gov |

| Bromo-DragonFLY (DOB-DFLY) | Rigid Benzodifuran | 0.20 | nih.gov |

| 2,5-dimethoxy-4-bromophenethylamine (2C-B) | Flexible Phenylalkylamine | 2.43 | nih.gov |

| 2C-B-DFLY | Rigid Benzodifuran | 1.07 | nih.gov |

Table of Mentioned Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | N-[(1R)-2-Benzo[1,2-b:4,5-b']difuran-4-yl-1-methylethyl]-2,2,2-trifluoro-acetamide |

| 2,5-dimethoxy-4-bromoamphetamine | DOB |

| 1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane | Bromo-DragonFLY, DOB-DFLY |

| 2,5-dimethoxy-4-bromophenethylamine | 2C-B |

| 1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminoethane | 2C-B-DFLY |

| Lysergic acid diethylamide | LSD |

| Psilocybin | - |

| Mescaline | - |

| Serotonin | 5-HT |

Advanced Analytical Techniques in the Research of R Dragonfly N Trifluoroacetamide

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are cornerstones in the chemical analysis of (R)-Dragonfly N-Trifluoroacetamide, enabling the non-destructive examination of its molecular structure. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are two of the most powerful methods employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. By observing the magnetic behavior of atomic nuclei, NMR spectroscopy allows chemists to map out the connectivity of atoms. For a molecule with the complexity of this compound, which contains multiple distinct proton and carbon environments, 1H and 13C NMR spectra would be essential. These spectra would reveal key information such as the number of different types of protons and carbons, their chemical environments, and how they are connected to one another through covalent bonds. While specific spectral data for this compound is not widely published in publicly accessible literature, general principles of NMR applied to related trifluoroacetamide (B147638) compounds show characteristic shifts for the trifluoromethyl group and protons near the amide linkage. A study on trifluoroacetamide and N-methyltrifluoroacetamide, for instance, detailed the coupling constants between fluorine nuclei and amide protons.

Mass Spectrometry (MS) is another vital technique that determines the mass-to-charge ratio of ions. This information allows for the precise determination of the molecular weight of this compound, which has a calculated molecular weight of 311.26 g/mol . High-resolution mass spectrometry (HRMS) can further confirm the elemental composition of the molecule, C15H12F3NO3, by providing highly accurate mass measurements. Fragmentation patterns observed in the mass spectrum can also offer valuable clues about the molecule's structure, as different parts of the molecule break off in predictable ways upon ionization.

| Property | Value | Source |

| Molecular Formula | C15H12F3NO3 | |

| Molecular Weight | 311.26 g/mol | |

| CAS Number | 332012-06-3 |

Note: Specific NMR and full scan MS data for this compound are typically found in certificate of analysis documents from suppliers and are not broadly available in public research databases.

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are essential for separating this compound from any unreacted starting materials, byproducts, or stereoisomers, thereby ensuring the purity of the compound. When coupled with mass spectrometry, these methods provide a powerful tool for both separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. The trifluoroacetamide group in this compound enhances its volatility, making it potentially amenable to GC-MS analysis. In this method, the compound is vaporized and passed through a long, thin column. Different compounds travel through the column at different rates depending on their chemical properties, leading to their separation. The separated components then enter the mass spectrometer for identification. The use of trifluoroacetyl derivatives is a known strategy to improve the GC-MS analysis of certain organic molecules. While specific GC-MS methods for this exact compound are not detailed in the literature, the "Dragonfly Mass Spectrometer" (DraMS) instrument, designed for the Dragonfly mission to Titan, will utilize GC-MS to separate and identify organic molecules. This underscores the power and relevance of GC-MS for analyzing complex organic compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile technique that is particularly well-suited for the analysis of less volatile or thermally sensitive compounds. In LC-MS, the sample is dissolved in a liquid and pumped through a column packed with a solid material. Separation occurs based on the differential interactions of the analytes with the stationary phase and the mobile liquid phase. LC-MS is a powerful tool for purity assessment and can also be used for chiral separations to ensure the enantiomeric purity of this compound. The high sensitivity and selectivity of LC-MS make it an invaluable method for detecting and quantifying trace-level impurities.

| Technique | Application in the Analysis of this compound |

| GC-MS | Purity assessment, separation from volatile impurities, and structural confirmation through mass spectral data. |

| LC-MS | Purity determination for non-volatile impurities, isomeric analysis (including chiral separation), and quantitative analysis. |

Future Perspectives in R Dragonfly N Trifluoroacetamide Research

Development of Novel Analogues for Targeted Biological Applications

The development of novel analogues of (R)-Dragonfly N-Trifluoroacetamide is a critical step in exploring its structure-activity relationships (SAR) and identifying compounds with potentially enhanced or more selective biological activities. nih.gov The benzofuran (B130515) and aminotetralin scaffolds are prevalent in a variety of biologically active compounds, and modifications to these structures can significantly impact their pharmacological profiles. nih.govtandfonline.com

Future research will likely focus on systematic modifications of the this compound molecule. This could involve altering the substitution pattern on the benzofuran ring, modifying the ethylamine (B1201723) side chain, and replacing the N-trifluoroacetamide group with other functionalities. For instance, the introduction of different substituents on the benzofuran ring could modulate receptor binding affinity and selectivity. nih.gov Similarly, changes to the side chain, such as altering its length or introducing steric hindrance, could influence metabolic stability and pharmacokinetic properties.

Table 1: Potential Analogues of this compound and Their Research Rationale

| Compound Name | Structural Modification from this compound | Research Rationale |

| (R)-Dragonfly Amine | Removal of the trifluoroacetyl group | To assess the baseline activity of the parent amine and the contribution of the trifluoroacetyl moiety to the pharmacological profile. |

| (R)-Dragonfly N-Acetyl | Replacement of the trifluoroacetyl group with an acetyl group | To investigate the impact of the electronegativity of the acyl group on receptor interaction and activity. |

| 5-Methoxy-(R)-Dragonfly N-Trifluoroacetamide | Addition of a methoxy (B1213986) group at the 5-position of the benzofuran ring | To explore the effect of electron-donating groups on the aromatic ring on receptor affinity and selectivity, drawing parallels to known psychedelic phenethylamines. |

| N-Methyl-(R)-Dragonfly N-Trifluoroacetamide | Addition of a methyl group to the nitrogen atom | To study the influence of N-alkylation on potency and receptor interaction, a common modification in psychoactive drug development. |

Deeper Mechanistic Elucidation of Biological Interactions

A fundamental aspect of future research will be to unravel the precise molecular mechanisms through which this compound exerts its biological effects. Based on its structural similarity to known psychedelic phenethylamines and aminotetralins, it is hypothesized to interact with monoamine neurotransmitter systems, particularly serotonin (B10506) receptors. tandfonline.com

Initial studies will likely involve comprehensive receptor binding assays to determine the affinity of this compound for a panel of receptors, with a primary focus on serotonin (5-HT) receptor subtypes, as well as dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.gov Given the hallucinogenic potential of related compounds, the 5-HT2A receptor is a key target of interest. jst.go.jp Functional assays will be necessary to determine whether the compound acts as an agonist, antagonist, or partial agonist at these receptors. nih.gov

Advanced mechanistic studies could employ techniques such as molecular modeling and crystallography to visualize the binding of this compound to its target receptors. These studies can provide insights into the specific amino acid residues involved in the interaction and explain the structural basis for its activity. nih.gov Furthermore, in vivo studies in animal models will be essential to understand the compound's effects on neurotransmitter levels, neuronal firing rates, and behavior. nih.gov

Advances in Enantioselective Synthesis and Derivatization Methodologies

The development of efficient and stereoselective synthetic routes to this compound and its analogues is paramount for advancing research in this area. The presence of a chiral center in the molecule necessitates enantioselective synthesis to ensure the production of the desired (R)-enantiomer, as different enantiomers of a compound can have vastly different pharmacological properties. nih.gov

Future synthetic efforts will likely focus on the development of novel catalytic asymmetric methods for the synthesis of the chiral amine precursor. nih.govacs.org This could involve asymmetric hydrogenation, reductive amination, or other modern synthetic transformations that allow for the precise control of stereochemistry. nih.govacs.org The use of chiral catalysts or auxiliaries will be central to these methodologies. nih.gov

Furthermore, the development of versatile derivatization strategies will be crucial for the rapid generation of a library of analogues for SAR studies. This will require the exploration of robust methods for modifying the benzofuran core and the amine side chain. The N-trifluoroacetylation itself is a key derivatization step, and exploring alternative methods for this transformation, as well as for the introduction of other N-acyl groups, will be beneficial. mdpi.com

Table 2: Potential Methodologies for the Synthesis and Derivatization of this compound

| Methodology | Description | Potential Application |

| Asymmetric Hydrogenation | The use of a chiral catalyst to selectively reduce an imine or enamine precursor to the desired chiral amine. nih.govacs.org | Enantioselective synthesis of the (R)-amine core of Dragonfly N-Trifluoroacetamide. |

| Chiral Resolution | Separation of a racemic mixture of the amine precursor using a chiral resolving agent. | A classical approach to obtaining the enantiomerically pure (R)-amine. |

| Palladium-Catalyzed Cross-Coupling | Reactions such as Suzuki or Buchwald-Hartwig coupling to introduce various substituents onto the benzofuran ring. | Derivatization of the benzofuran scaffold to create a diverse library of analogues. |

| N-Acylation with Diverse Reagents | Reaction of the parent amine with a variety of acylating agents (e.g., acid chlorides, anhydrides) under controlled conditions. | Synthesis of analogues with different N-substituents to probe the role of the trifluoroacetyl group. |

Q & A

Q. How does Dragonfly Pro enhance 3D analysis of trifluoroacetamide-containing materials?

- Methodological Answer : Dragonfly Pro’s multi-modal registration aligns X-ray microscopy and FIB-SEM datasets to resolve nanoscale trifluoroacetamide distribution in composites. The software’s GPU-accelerated rendering quantifies porosity and tortuosity using NASA’s PuMA module, critical for diffusion studies .

Q. What AI-driven workflows optimize trifluoroacetamide quantification in complex mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.